molecular formula C15H14N4O B5400275 2-(4-methoxybenzyl)-5-phenyl-2H-tetrazole

2-(4-methoxybenzyl)-5-phenyl-2H-tetrazole

Cat. No. B5400275
M. Wt: 266.30 g/mol
InChI Key: LTEHIGRGQQGERP-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-5-phenyl-2H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This tetrazole derivative has been found to exhibit unique biochemical and physiological effects, making it an interesting target for further investigation. In

Scientific Research Applications

Hydrogen-Bonded Structures and Crystal Packing

  • 2-(4-Methoxybenzyl)-5-phenyl-2H-tetrazole exhibits interesting hydrogen-bonded structures, as studied in related compounds. For example, in a related molecule, 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, molecules are linked into chains by hydrogen bonds, demonstrating potential applications in crystal engineering and material science (Abonía et al., 2007).

Chemical Synthesis and Protection of Alcohols

  • The compound and its derivatives are used in the protection of alcohols in chemical synthesis. A method involving silver triflate activation of a related compound, 5-(p-methoxybenzylthio)-1-phenyl-1H-tetrazole, demonstrates its utility in chemoselective methods for sensitive substrates (Kotturi et al., 2009).

Liquid Crystal Applications

  • Novel tetrazole liquid crystals, including derivatives of 2-(4-methoxybenzyl)-5-phenyl-2H-tetrazole, have been synthesized and characterized. These compounds show potential for use in liquid crystal display technologies due to their mesogenic behavior (Tariq et al., 2013).

Organic Synthesis Applications

  • The compound is also significant in organic synthesis. Lithiation of related tetrazoles followed by treatment with electrophiles results in functionalized tetrazoles, useful in various synthetic pathways (Satoh & Marcopulos, 1995).

Photophysical Properties and Photochemistry

  • The photophysical properties and photochemistry of related methoxy-tetrazoles have been studied, indicating potential applications in photodynamic therapy and material science. For instance, matrix isolation infrared spectroscopy has been used to study 5-methoxy-1-phenyl-1H-tetrazole (Gómez-Zavaglia et al., 2006).

Solar Cell Applications

  • Derivatives of 2-(4-Methoxybenzyl)-5-phenyl-2H-tetrazole have been studiedas co-adsorbents in dye-sensitized solar cells (DSSCs). Variations in the hydrophobic chain length of these compounds can significantly impact the performance of DSSCs. The study of phenyltetrazole-based compounds like 5-(4-methoxyphenyl)tetrazole has shown their potential in improving solar cell efficiencies (da Silva & Freeman, 2019).

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-20-14-9-7-12(8-10-14)11-19-17-15(16-18-19)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEHIGRGQQGERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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